molecular formula C17H15N3O4 B2381726 N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine CAS No. 477855-14-4

N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine

Cat. No.: B2381726
CAS No.: 477855-14-4
M. Wt: 325.324
InChI Key: RXCOORSCJFAIDB-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinamine core, which is known for its biological activity, and a benzodioxole moiety, which is often found in bioactive molecules.

Biochemical Analysis

Biochemical Properties

. Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, potentially influencing the function of these biomolecules and altering biochemical reactions.

Cellular Effects

. Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

. Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine in animal models

Metabolic Pathways

. Future studies should focus on identifying any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels.

Transport and Distribution

Subcellular Localization

. Future studies should focus on any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This often includes:

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: N-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-quinazolinamine stands out due to its dual functional groups (benzodioxole and quinazolinamine), which confer unique biological activities and synthetic versatility. Its ability to interact with multiple molecular targets makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-21-14-6-11-12(7-15(14)22-2)18-8-19-17(11)20-10-3-4-13-16(5-10)24-9-23-13/h3-8H,9H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCOORSCJFAIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325483
Record name N-(1,3-benzodioxol-5-yl)-6,7-dimethoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666208
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477855-14-4
Record name N-(1,3-benzodioxol-5-yl)-6,7-dimethoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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